(E)-5-(But-2-enyl)-2-methylpyridine
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Overview
Description
(E)-5-(But-2-enyl)-2-methylpyridine is an organic compound with the molecular formula C10H13N It is a derivative of pyridine, characterized by the presence of a but-2-enyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(But-2-enyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with but-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(But-2-enyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the but-2-enyl group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(E)-5-(But-2-enyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-5-(But-2-enyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(E)-But-2-enyl nucleoside phosphonoamidates: These compounds share the but-2-enyl group but differ in their overall structure and functional groups.
(E)-2-Methyl-but-2-enyl nucleosides: Similar in having the but-2-enyl group but differ in the position and nature of other substituents.
Uniqueness
(E)-5-(But-2-enyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
26091-11-2 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-[(E)-but-2-enyl]-2-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3+ |
InChI Key |
BLUFNCNDYMJKFL-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC1=CN=C(C=C1)C |
Canonical SMILES |
CC=CCC1=CN=C(C=C1)C |
Origin of Product |
United States |
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